6-acetyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridine-based compounds, such as “6-acetyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide”, involves complex chemical reactions . Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . The initial pyridine scaffold was isolated from picoline by Anderson in 1846 . Later, Wilhelm Korner (1869) and James Dewar (1871) discovered the structure of pyridine .Molecular Structure Analysis
The molecular structure of “6-acetyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . The compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-acetyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” are complex and involve multiple steps . The nitrogen-bearing heterocycle pyridine in its several analogous forms occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-acetyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” include a molecular weight of 295.36. Further details about its physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Synthesis and Antimicrobial Activity
A study involving the synthesis of new pyridothienopyrimidines and pyridothienotriazines, closely related to the chemical structure , revealed significant antimicrobial activities. These compounds were synthesized through reactions of thieno[2,3-b]pyridine derivatives, showcasing their potential use in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Biological Evaluation and Antifungal Agents
Another study synthesized novel derivatives of 6-oxo-pyridine-3-carboxamide, evaluating them as antibacterial and antifungal agents. The derivatives displayed broad-spectrum antibacterial activity and were compared to standard drugs like Ampicillin, Gentamicin, and Amphotericin B, indicating their potential in treating infections (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).
Heterocyclic Synthesis for Antimicrobial Compounds
Research focused on the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives showed that some newly synthesized compounds were screened for their antimicrobial activities. This work highlights the versatility of thieno[2,3-b]pyridine derivatives in generating compounds with potential antimicrobial properties (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Domino Reaction for Indolizine Derivatives
A novel one-pot domino reaction was utilized to synthesize 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, indicating the potential of utilizing similar synthetic routes for the creation of diverse bioactive molecules. This method presents an efficient strategy for generating compounds with potential pharmacological applications (Ziyaadini, Hazeri, Maghsoodlou, Habibi‐Khorassani, & Willis, 2011).
Synthesis of Polycyclic Compounds
The synthesis of new polycyclic compounds containing the thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragment involved reactions of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives. This research contributes to the field by demonstrating methods to create complex molecules with potential therapeutic properties (Dotsenko et al., 2021).
Future Directions
The future directions for “6-acetyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” and similar compounds are promising. Pyridine-based molecules have attracted increasing attention from several disease states owing to their ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
properties
IUPAC Name |
6-acetyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-10(18)15-13-11(12(14)19)8-4-5-16(7(2)17)6-9(8)20-13/h3-6H2,1-2H3,(H2,14,19)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTCLQHKFGPCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.